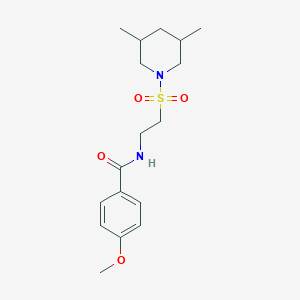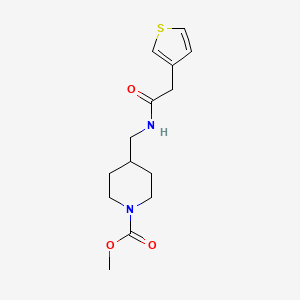acetate CAS No. 83244-97-7](/img/structure/B2853747.png)
Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit glutaminase gls1 (kga), which is found in the kidney and brain .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially altering its function .
Biochemical Pathways
Inhibition of glutaminase gls1 (kga) by similar compounds can affect glutamine metabolism, which is crucial for various cellular processes .
Result of Action
Similar compounds have been found to slow the growth of certain cell types .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Applications De Recherche Scientifique
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the context of antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar chemical properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with applications in enzyme inhibition.
Uniqueness
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ethyl ester and oxoacetate moieties differentiate it from other thiadiazole derivatives, making it a valuable compound for specialized research applications .
Propriétés
IUPAC Name |
ethyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-5-10-11-8(15-5)9-6(12)7(13)14-4-2/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNFSRXURXQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)


![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)
![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea](/img/structure/B2853675.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2853680.png)

![3-[(2-fluorophenyl)methyl]-7-{[(4-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

